molecular formula C21H25N3O3 B3697243 N'-(1-benzylpiperidin-4-ylidene)-3,4-dimethoxybenzohydrazide

N'-(1-benzylpiperidin-4-ylidene)-3,4-dimethoxybenzohydrazide

Cat. No.: B3697243
M. Wt: 367.4 g/mol
InChI Key: CIMLZBRXOGCDNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(1-benzylpiperidin-4-ylidene)-3,4-dimethoxybenzohydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and a benzohydrazide moiety with methoxy groups at the 3 and 4 positions. The compound’s distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-benzylpiperidin-4-ylidene)-3,4-dimethoxybenzohydrazide typically involves the reaction of 1-benzylpiperidin-4-one with 3,4-dimethoxybenzohydrazide. The reaction is carried out in an ethanol solution, where the two reactants are combined and allowed to react overnight. The product is then isolated by evaporating the ethanol and crystallizing the remaining product from acetone .

Industrial Production Methods

While specific industrial production methods for N’-(1-benzylpiperidin-4-ylidene)-3,4-dimethoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(1-benzylpiperidin-4-ylidene)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

N’-(1-benzylpiperidin-4-ylidene)-3,4-dimethoxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(1-benzylpiperidin-4-ylidene)-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-benzylpiperidin-4-ylidene)-2-cyanoacetohydrazide
  • N’-(1-benzylpiperidin-4-ylidene)acetohydrazide
  • N-(1-benzylpiperidin-4-ylidene)hydroxylamine hydrochloride

Uniqueness

N’-(1-benzylpiperidin-4-ylidene)-3,4-dimethoxybenzohydrazide is unique due to the presence of methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. These methoxy groups can enhance the compound’s ability to interact with biological targets, potentially leading to more potent effects compared to similar compounds without these substitutions .

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-ylidene)amino]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-26-19-9-8-17(14-20(19)27-2)21(25)23-22-18-10-12-24(13-11-18)15-16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMLZBRXOGCDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=C2CCN(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(1-benzylpiperidin-4-ylidene)-3,4-dimethoxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(1-benzylpiperidin-4-ylidene)-3,4-dimethoxybenzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(1-benzylpiperidin-4-ylidene)-3,4-dimethoxybenzohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(1-benzylpiperidin-4-ylidene)-3,4-dimethoxybenzohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(1-benzylpiperidin-4-ylidene)-3,4-dimethoxybenzohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(1-benzylpiperidin-4-ylidene)-3,4-dimethoxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.